molecular formula C17H22ClN3O4S B6557541 1-(2-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione CAS No. 1040674-55-2

1-(2-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione

Cat. No.: B6557541
CAS No.: 1040674-55-2
M. Wt: 399.9 g/mol
InChI Key: LKEUYXKXDZWRSQ-UHFFFAOYSA-N
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Description

This compound is a derivative of piperazine, a class of organic compounds that show a wide range of biological and pharmaceutical activity . Piperazine derivatives are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .


Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . For instance, the synthesis of 2-substituted chiral piperazines involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Fourier Transform Infrared (FTIR) spectroscopy, and High-Pressure Liquid Chromatography (HPLC) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring opening of aziridines under the action of N-nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Fourier Transform Infrared (FTIR) spectroscopy, and High-Pressure Liquid Chromatography (HPLC) .

Future Directions

The future directions in the research of piperazine derivatives could involve the development of novel substituted piperazine derivatives with enhanced biological and pharmaceutical activity . The design, synthesis, and evaluation of these derivatives for their activity against various diseases could be a potential area of future research .

Mechanism of Action

Target of Action

It’s worth noting that piperazine derivatives, which this compound is a part of, are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a wide range of receptors and enzymes, indicating the potential versatility of this compound.

Mode of Action

Given the wide range of biological and pharmaceutical activity of piperazine derivatives , it can be inferred that the compound might interact with its targets in a variety of ways, potentially leading to changes in cellular function or signaling pathways.

Biochemical Pathways

Piperazine derivatives have been reported to affect a variety of biochemical pathways, depending on their specific structure and target .

Result of Action

Given the wide range of biological and pharmaceutical activity of piperazine derivatives , it can be inferred that the compound might have diverse effects at the molecular and cellular level.

Properties

IUPAC Name

1-[2-[4-(2-chlorophenyl)piperazin-1-yl]sulfonylethyl]piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN3O4S/c18-14-4-1-2-5-15(14)19-8-10-20(11-9-19)26(24,25)13-12-21-16(22)6-3-7-17(21)23/h1-2,4-5H,3,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKEUYXKXDZWRSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C(=O)C1)CCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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